molecular formula C9H9BrO B13505772 4-(2-Bromoethenyl)-3-methylphenol

4-(2-Bromoethenyl)-3-methylphenol

Cat. No.: B13505772
M. Wt: 213.07 g/mol
InChI Key: SBMHYBPBIARMPP-SNAWJCMRSA-N
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Description

4-(2-Bromoethenyl)-3-methylphenol is an organic compound that features a bromine atom attached to an ethenyl group, which is further connected to a phenol ring with a methyl substituent

Preparation Methods

The synthesis of 4-(2-Bromoethenyl)-3-methylphenol typically involves the bromination of 3-methylphenol followed by a subsequent reaction with an ethenyl group. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

4-(2-Bromoethenyl)-3-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Addition: The ethenyl group can participate in addition reactions with various electrophiles or nucleophiles, leading to the formation of addition products.

Scientific Research Applications

4-(2-Bromoethenyl)-3-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethenyl)-3-methylphenol involves its interaction with molecular targets through its bromine and ethenyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include electrophilic aromatic substitution, nucleophilic addition, and radical-mediated processes.

Comparison with Similar Compounds

4-(2-Bromoethenyl)-3-methylphenol can be compared with other similar compounds such as:

    4-Bromophenylacetic acid: Similar in having a bromine atom attached to an aromatic ring, but differs in the presence of an acetic acid group instead of an ethenyl group.

    4-Bromo-2-methylphenol: Similar in having a bromine atom and a methyl group on the phenol ring, but lacks the ethenyl group.

    4-(2-Bromoethenyl)phenol: Similar in having a bromine atom and an ethenyl group, but lacks the methyl substituent on the phenol ring.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

4-[(E)-2-bromoethenyl]-3-methylphenol

InChI

InChI=1S/C9H9BrO/c1-7-6-9(11)3-2-8(7)4-5-10/h2-6,11H,1H3/b5-4+

InChI Key

SBMHYBPBIARMPP-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)/C=C/Br

Canonical SMILES

CC1=C(C=CC(=C1)O)C=CBr

Origin of Product

United States

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